molecular formula C28H27ClO3 B11634916 7-[(3-chlorobenzyl)oxy]-6-hexyl-4-phenyl-2H-chromen-2-one

7-[(3-chlorobenzyl)oxy]-6-hexyl-4-phenyl-2H-chromen-2-one

Cat. No.: B11634916
M. Wt: 447.0 g/mol
InChI Key: LRKHJYSLVJMGTK-UHFFFAOYSA-N
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Description

7-[(3-chlorobenzyl)oxy]-2-oxo-2H-chromene-4-carbaldehyde , belongs to the class of organic compounds called coumarins and derivatives . These compounds feature a 1-benzopyran moiety with a ketone group at the C2 carbon atom (1-benzopyran-2-one) . Its chemical formula is C~17~H~11~ClO~4~ .

Preparation Methods

Synthetic Routes:: The synthetic preparation of this compound involves several steps. One approach is the coupling of a 3-chlorobenzyl ether with a chromone aldehyde . The reaction typically proceeds under mild conditions, and the resulting compound is isolated and purified.

Industrial Production:: While specific industrial production methods are proprietary, the compound can be synthesized on a larger scale using optimized processes. These methods ensure high yield and purity for commercial applications.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxidation products.

    Substitution: Substitution reactions at the chlorobenzyl group can modify the compound.

    Reduction: Reduction of the carbonyl group could yield a corresponding alcohol derivative.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~).

    Substitution: Alkylating agents (e.g., alkyl halides) for chlorobenzyl substitution.

    Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~).

Major Products:: The specific products depend on the reaction conditions and reagents used. Potential products include alcohols, ketones, or substituted derivatives.

Scientific Research Applications

This compound finds applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its interactions with enzymes or receptors.

    Medicine: Potential therapeutic properties, including enzyme inhibition.

    Industry: As an intermediate for drug development or fine chemicals.

Mechanism of Action

The compound likely exerts its effects by interacting with specific molecular targets. For instance, it may inhibit enzymes like amine oxidase . Further studies are needed to elucidate its precise mechanism.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, researchers often compare it to other coumarin derivatives. Its uniqueness lies in the combination of the chlorobenzyl group and the chromone scaffold.

Properties

Molecular Formula

C28H27ClO3

Molecular Weight

447.0 g/mol

IUPAC Name

7-[(3-chlorophenyl)methoxy]-6-hexyl-4-phenylchromen-2-one

InChI

InChI=1S/C28H27ClO3/c1-2-3-4-6-13-22-16-25-24(21-11-7-5-8-12-21)17-28(30)32-27(25)18-26(22)31-19-20-10-9-14-23(29)15-20/h5,7-12,14-18H,2-4,6,13,19H2,1H3

InChI Key

LRKHJYSLVJMGTK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC2=C(C=C1OCC3=CC(=CC=C3)Cl)OC(=O)C=C2C4=CC=CC=C4

Origin of Product

United States

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